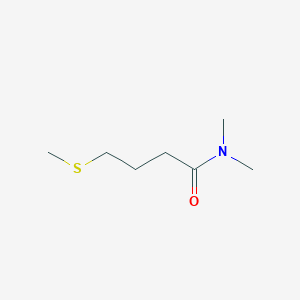

N,N-dimethyl-4-(methylsulfanyl)butanamide

Description

General Context of Amide Chemistry and its Derivatives in Organic Synthesis

Amides are a cornerstone of organic chemistry, defined by a carbonyl group bonded to a nitrogen atom. sigmaaldrich.com This functional group, also known as a peptide bond in the context of proteins, is fundamental to life, linking amino acids together. sigmaaldrich.com The stability of the amide bond is a key characteristic; amides are significantly more resistant to hydrolysis compared to esters, a property crucial for maintaining protein structure in aqueous biological environments. sigmaaldrich.com

The synthesis of amides is a central reaction in organic chemistry. pharmaffiliates.com Common methods include the reaction of a carboxylic acid with an amine, often facilitated by coupling agents to proceed under mild conditions, or the reaction of more reactive carboxylic acid derivatives like acid chlorides or anhydrides with amines. sigmaaldrich.compharmaffiliates.com Amides are classified as primary, secondary, or tertiary based on the number of carbon-containing groups attached to the nitrogen atom. sigmaaldrich.com In terms of reactivity, the nitrogen atom of an amide is considerably less basic than that of an amine due to the electron-withdrawing effect of the adjacent carbonyl group. sigmaaldrich.com This electronic feature governs many of the reactions and properties of amide-containing molecules.

Significance of Organosulfur Compounds in Chemical and Biological Sciences

Organosulfur compounds, organic molecules containing a carbon-sulfur bond, are integral to both chemical and biological sciences. sigmaaldrich.comuni.lu They are found in all living organisms, forming parts of essential amino acids like cysteine and methionine, as well as vital coenzymes and vitamins such as biotin (B1667282) and thiamine. orgsyn.orgasianpubs.org The unique properties of the sulfur atom, including its size, electronegativity, and ability to exist in various oxidation states, impart diverse reactivity to these compounds. uni.lu

In nature, organosulfur compounds play critical roles. For instance, disulfide bridges are crucial for stabilizing the three-dimensional structures of proteins. uni.lu In the field of medicine, many life-saving drugs, including penicillin and sulfa drugs, are organosulfur compounds. asianpubs.org The carbon-sulfur bond is a key feature in a wide array of molecules with significant biological, pharmaceutical, and industrial applications. sigmaaldrich.com Consequently, the synthesis and study of organosulfur compounds remain a vibrant area of research, valued for creating new materials and therapeutic agents. orgsyn.orgderpharmachemica.com

Overview of N,N-dimethyl-4-(methylsulfanyl)butanamide as a Representative Butanamide Derivative

This compound is a specific molecule that combines the features of both a tertiary amide and a thioether (an organosulfur group). Its structure consists of a four-carbon butanamide backbone. At one end, the amide nitrogen is substituted with two methyl groups, classifying it as an N,N-dimethylamide. At the opposite end (position 4), a methylsulfanyl group (–SCH₃) is attached.

This compound serves as a clear example of a butanamide derivative, which are butanoic acids where the hydroxyl group has been replaced. While extensive research dedicated solely to this compound is not prominent in publicly available literature, its structure is representative of a class of compounds used as intermediates and building blocks in organic synthesis. asianpubs.org The N,N-dimethylamide group provides stability and specific solubility characteristics, while the methylsulfanyl group introduces the potential for further chemical modification, such as oxidation to a sulfoxide (B87167) or sulfone, which can significantly alter the molecule's properties.

Table 1: Structural and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅NOS |

| Functional Groups | Tertiary Amide, Thioether (Sulfide) |

| Backbone | Butanamide |

Scope and Academic Relevance of Research on this compound

The academic relevance of this compound appears to lie primarily in its role as a potential synthetic intermediate rather than as an end-product with direct, widely-studied applications. Its constituent parts, the N,N-dimethylamide and the thioether, are common in medicinal chemistry. For example, substituted butanamides have been investigated for a range of biological activities, including as enzyme inhibitors. chemicalbook.comsigmaaldrich.com

The synthesis of related structures, such as 4-(N,N-dimethylamino)butyraldehyde acetals, highlights the utility of the N,N-dimethylated butanamine framework as a crucial intermediate for commercially significant pharmaceutical compounds. asianpubs.org The presence of the methylsulfanyl group offers a reactive handle for chemists to build more complex molecules. General synthetic methods for creating N,N-dimethylated compounds and for manipulating organosulfur groups are well-established, suggesting that this compound can be readily synthesized and used in larger synthetic campaigns. derpharmachemica.com Research on closely related molecules available from chemical suppliers indicates an interest in this structural class for discovery and development projects. sigmaaldrich.comchemicalbook.com Therefore, the primary relevance of this compound in contemporary research is as a versatile building block for constructing more elaborate molecules with potential biological or material science applications.

Propriétés

IUPAC Name |

N,N-dimethyl-4-methylsulfanylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NOS/c1-8(2)7(9)5-4-6-10-3/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPKNSKRCGDVFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCCSC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1880785-14-7 | |

| Record name | N,N-dimethyl-4-(methylsulfanyl)butanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N,n Dimethyl 4 Methylsulfanyl Butanamide

Established Synthetic Pathways for N,N-dimethyl-4-(methylsulfanyl)butanamide

The synthesis of this compound would theoretically proceed through the formation of an amide bond between 4-(methylsulfanyl)butanoic acid and dimethylamine (B145610).

Formation from Carboxylic Acid Precursors and Amines

The most direct and common method for the synthesis of N,N-disubstituted amides is the coupling of a carboxylic acid with a secondary amine. In this case, 4-(methylsulfanyl)butanoic acid would be activated to facilitate the reaction with dimethylamine. Standard coupling reagents are often employed to achieve this transformation. These can include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and minimize side reactions.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or an acid anhydride. For instance, treatment of 4-(methylsulfanyl)butanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the corresponding acid chloride. This highly reactive intermediate would then readily react with dimethylamine to form the desired amide, this compound.

Exploration of Novel Amidation Catalysis and Reaction Conditions

Modern synthetic chemistry has seen the development of various catalytic systems for amidation that aim to be more environmentally benign and efficient. These methods often avoid the use of stoichiometric activating agents. For the synthesis of this compound, one could envision the use of boronic acid catalysts or other Lewis acid catalysts that can facilitate the direct condensation of 4-(methylsulfanyl)butanoic acid and dimethylamine, typically at elevated temperatures with the removal of water. However, specific studies applying these novel catalytic methods to this particular substrate are not documented.

Derivatization Strategies for this compound

Further functionalization of this compound would likely target the carbon atom alpha to the carbonyl group, the thioether moiety, or the N,N-dimethylamino group.

Functionalization at the Alpha-Carbon Position

The acidity of the protons at the α-carbon (C2 position) of the butanamide chain allows for its deprotonation by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate could then, in theory, react with various electrophiles. For example, alkylation could be achieved using alkyl halides, or other functional groups could be introduced through reactions with aldehydes, ketones, or other electrophilic reagents. This would provide a route to a variety of α-substituted derivatives.

Modifications of the Thioether Moiety

The thioether group (-SMe) is susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide or sodium periodate, would be expected to convert the thioether to the corresponding sulfoxide (B87167) (N,N-dimethyl-4-(methylsulfinyl)butanamide). The use of stronger oxidizing agents, like potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (m-CPBA), could lead to the formation of the sulfone (N,N-dimethyl-4-(methylsulfonyl)butanamide). These transformations would significantly alter the electronic and steric properties of the molecule.

Exploration of N-Substitution Patterns

While the target molecule is an N,N-dimethyl amide, the general synthetic routes described could be adapted to produce a variety of N-substituted analogs. By starting with 4-(methylsulfanyl)butanoic acid and reacting it with different primary or secondary amines, a library of amides with diverse N-substitution patterns could be synthesized. This would allow for the systematic exploration of how changes in the amide substituents affect the molecule's properties.

Reactivity Studies and Mechanistic Insights into this compound Transformations

The presence of both an amide and a thioether functionality within the same molecule imparts unique reactive characteristics to this compound. The following sections explore the chemical behavior of this compound under various reaction conditions.

Hydrolysis and Transamidation Reactions

The cleavage of the robust amide bond in this compound can be achieved through hydrolysis under both acidic and basic conditions, or via transamidation reactions.

Hydrolysis:

In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. ucla.edu This intermediate then collapses, expelling the amide anion, which subsequently deprotonates the newly formed carboxylic acid. ucla.edu

A crucial aspect to consider in the hydrolysis of this compound is the potential for intramolecular participation of the sulfur atom. Neighboring group participation, or anchimeric assistance, by a sulfur atom can significantly accelerate the rate of hydrolysis. ucla.edunih.govdalalinstitute.comlibretexts.org In the case of a neighboring thiol group, intramolecular nucleophilic attack on the amide carbonyl can lead to the formation of a cyclic intermediate, which then undergoes rapid hydrolysis. While the sulfur in this compound is a thioether and not a thiol, the non-bonding electrons on the sulfur could potentially assist in the hydrolysis through space, stabilizing the transition state or forming a transient sulfonium (B1226848) ion intermediate. This anchimeric assistance can lead to a significant rate enhancement compared to analogous amides lacking the thioether group. nih.govdalalinstitute.comlibretexts.org The efficiency of such intramolecular catalysis is highly dependent on the size of the ring formed in the transition state. rsc.org

Transamidation:

Transamidation offers an alternative pathway for the transformation of the amide group. This process involves the exchange of the amine moiety of the amide with another amine. For N,N-dimethyl amides, several protocols have been developed to facilitate this transformation, which is often challenging due to the stability of the starting amide.

| Catalyst/Reagent | Amine | Conditions | Yield |

| Sodium tert-butoxide (NaOtBu) | Primary amines | Solvent-free, room temperature | Moderate to good |

| Iron(III) salts (e.g., FeCl₃) | Primary and secondary amines | 5 mol% catalyst | - |

| L-proline | Various amines | Solvent-free | - |

This table presents data on transamidation reactions of general N,N-dimethyl amides and may not be specific to this compound.

Nucleophilic Attack and Addition Reactions

The carbonyl carbon of the amide group in this compound is an electrophilic center and can be attacked by various nucleophiles. libretexts.org Amides are generally less reactive towards nucleophilic attack than other carboxylic acid derivatives like esters or acid chlorides due to resonance stabilization. libretexts.org

Nucleophilic addition to the carbonyl group of N,N-dialkyl amides can lead to the formation of α-tertiary amines through a two-step process. nih.gov This typically involves the initial addition of an organometallic reagent (e.g., an organolithium compound) to form a tetrahedral intermediate, followed by a second nucleophilic addition. nih.gov The reactivity of the carbonyl group can be influenced by the presence of the thioether functionality. The sulfur atom's electron-donating or -withdrawing effects, transmitted through the carbon chain, could modulate the electrophilicity of the carbonyl carbon.

While amides are generally considered weak electrophiles, their reactivity can be enhanced. For instance, α,β-unsaturated amides (acrylamides) show increased reactivity towards thiols in Michael addition reactions. nih.gov Although this compound is a saturated amide, the electronic influence of the distant sulfur atom on the carbonyl reactivity warrants consideration in designing nucleophilic addition reactions.

Transformation of Related Thioamide Analogs

The thioamide functional group, where the carbonyl oxygen is replaced by sulfur, exhibits distinct reactivity compared to its amide counterpart. Thioamides are generally more reactive and serve as versatile intermediates in organic synthesis. wikipedia.orgresearchgate.net The transformation of thioamide analogs of this compound would likely involve reactions at the thiocarbonyl group.

Thioamides can be synthesized from the corresponding amides using reagents like phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.orgwikipedia.org They can also be prepared through various other methods, including the Willgerodt-Kindler reaction and from nitriles. organic-chemistry.orgwikipedia.orgmdpi.com

The thiocarbonyl group of a thioamide is a key site for chemical transformations. For instance, thioamides can be hydrolyzed back to amides in the presence of certain metal salts like those of silver or mercury. wikipedia.org They can also undergo S-alkylation with alkyl halides. wikipedia.org Furthermore, the thioamide moiety is a valuable precursor for the synthesis of various heterocyclic compounds. acs.org For example, the reaction of thioamides with α-haloketones is a well-known method for the synthesis of thiazoles. The specific transformations of a thioamide analog of this compound would depend on the reagents and reaction conditions employed, with the potential for the thioether group to also participate in or influence the course of these reactions, for example, through cyclization. acs.orgnih.govacs.org

Advanced Spectroscopic and Structural Elucidation of N,n Dimethyl 4 Methylsulfanyl Butanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the connectivity and spatial arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, the electronic environment of each type, and the number of neighboring protons. For N,N-dimethyl-4-(methylsulfanyl)butanamide, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the different proton environments in the molecule.

The N,N-dimethyl group would likely show two separate singlets due to the restricted rotation around the amide C-N bond, a common feature in N,N-disubstituted amides. The protons of the butyl chain would appear as multiplets, with their chemical shifts and splitting patterns determined by their proximity to the electron-withdrawing amide group and the sulfur atom. The methyl group attached to the sulfur would appear as a sharp singlet.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| H-a (CH₃-S) | ~2.1 | Singlet | 3H |

| H-b (-S-CH₂-) | ~2.5 | Triplet | 2H |

| H-c (-CH₂-CH₂-C=O) | ~1.9 | Multiplet | 2H |

| H-d (-CH₂-C=O) | ~2.3 | Triplet | 2H |

| H-e (N-CH₃) | ~2.9 | Singlet | 3H |

| H-f (N-CH₃) | ~3.0 | Singlet | 3H |

Note: The predicted chemical shifts are estimations based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical nature (e.g., alkyl, carbonyl, etc.).

For this compound, the carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of 170-180 ppm. The two N-methyl groups may show distinct signals due to the restricted amide bond rotation. The carbons of the butyl chain and the S-methyl group will have characteristic chemical shifts.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (CH₃-S) | ~15 |

| C-2 (-S-CH₂-) | ~30 |

| C-3 (-CH₂-CH₂-C=O) | ~28 |

| C-4 (-CH₂-C=O) | ~35 |

| C-5 (C=O) | ~173 |

| C-6 (N-CH₃) | ~35 |

| C-7 (N-CH₃) | ~37 |

Note: The predicted chemical shifts are estimations and can be influenced by solvent and experimental conditions. np-mrd.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between the protons on adjacent carbons of the butyl chain (H-b with H-c, and H-c with H-d). This would confirm the connectivity of the aliphatic backbone. evitachem.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This experiment would be used to definitively assign each carbon signal to its attached proton(s). For example, the signal for C-1 would show a correlation to the singlet of the S-methyl protons (H-a). evitachem.com

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. Key HMBC correlations for this compound would include correlations from the N-methyl protons (H-e, H-f) to the carbonyl carbon (C-5) and from the protons adjacent to the carbonyl group (H-d) to the carbonyl carbon (C-5). evitachem.com

Mass Spectrometry for Molecular Composition and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. This compound is expected to be amenable to GC-MS analysis. The gas chromatogram would show a peak corresponding to the compound, and the mass spectrometer would provide its mass spectrum.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would be characteristic of the structure. Common fragmentation pathways for amides include the cleavage of the amide bond. chemicalbook.com For this compound, a prominent fragment would likely be the acylium ion resulting from the loss of the dimethylamino group. Cleavage adjacent to the sulfur atom is also a common fragmentation pathway for thioethers. sigmaaldrich.com The analysis of these fragments helps to confirm the different parts of the molecular structure.

Expected Key Fragments in the EI Mass Spectrum of this compound:

| m/z | Proposed Fragment | Origin |

| 161 | [M]⁺ | Molecular Ion |

| 117 | [M - N(CH₃)₂]⁺ | Loss of the dimethylamino radical |

| 87 | [CH₃S(CH₂)₂C=O]⁺ | Acylium ion |

| 74 | [CH₂=C(OH)N(CH₃)₂]⁺ | McLafferty rearrangement product |

| 44 | [N(CH₃)₂]⁺ | Dimethylamino cation |

Note: These are predicted fragmentation patterns. Actual fragmentation can be more complex.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This allows for the determination of the elemental formula of the molecular ion and its fragments, as it can distinguish between ions that have the same nominal mass but different elemental compositions.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to the molecule's vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, providing a unique fingerprint of the molecule's functional groups.

For this compound, the spectrum would be a composite of the vibrations from the N,N-dimethylamide head and the methylsulfanyl-alkane tail.

Analysis of N,N-dimethylbutanamide (Analog for the Amide Moiety): The FT-IR spectrum of N,N-dimethylbutanamide is dominated by the characteristic absorptions of a tertiary amide. nih.govnist.gov The most prominent band is the C=O stretching vibration, which typically appears as a very strong and sharp peak. The C-N stretching vibration is also significant, and the various C-H stretching and bending modes from the butyl and N-methyl groups are readily identifiable.

Interactive Data Table: Predicted FT-IR Peaks for N,N-dimethylbutanamide

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| ~2960-2870 | C-H stretching (alkyl) | Strong-Medium |

| ~1645 | C=O stretching (Amide I band) | Very Strong |

| ~1500 | C-N stretching / CH bending | Medium |

| ~1460 | CH₂ scissoring | Medium |

| ~1400 | C-N stretching | Strong |

Data sourced from NIST Chemistry WebBook and PubChem. nih.govnist.gov

Analysis of Ethyl Methyl Sulfide (B99878) (Analog for the Thioether Moiety): Ethyl methyl sulfide provides insight into the expected vibrations from the -S-CH₃ and adjacent methylene (B1212753) groups. nih.govnist.gov The C-S stretching vibrations are characteristic but often weak and can be found in the fingerprint region of the spectrum.

Interactive Data Table: Predicted FT-IR Peaks for Ethyl Methyl Sulfide

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| ~2970-2850 | C-H stretching (alkyl) | Strong-Medium |

| ~1450 | CH₂/CH₃ bending | Medium |

| ~1320 | CH₂ wagging | Medium |

Data sourced from NIST Chemistry WebBook and research articles. nist.govoup.comconicet.gov.ar

Predicted FT-IR Spectrum for this compound: By combining the features of its analogs, the FT-IR spectrum of this compound would be expected to show:

Strong C-H stretching bands between 2850 and 3000 cm⁻¹ from the various methyl and methylene groups.

A very strong and characteristic C=O stretching absorption (Amide I band) around 1645 cm⁻¹.

Multiple bending and scissoring vibrations for CH₂ and CH₃ groups in the 1470-1380 cm⁻¹ region.

A strong C-N stretching band near 1400 cm⁻¹.

Weak to medium C-S stretching bands in the 700-600 cm⁻¹ region, which are characteristic of the thioether functionality.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on a molecule's vibrational modes. It is complementary to FT-IR, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Analysis of N,N-dimethylbutanamide (Analog for the Amide Moiety): In the Raman spectrum of N,N-dimethylbutanamide, the C=O stretch is also a prominent feature, though typically less intense than in the IR spectrum. nih.gov The C-N and C-C skeletal vibrations often give rise to distinct Raman signals.

Interactive Data Table: Predicted Raman Shifts for N,N-dimethylbutanamide

| Raman Shift (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| ~2940-2870 | C-H stretching (alkyl) | Strong |

| ~1640 | C=O stretching (Amide I band) | Medium |

| ~1450 | CH₂ bending | Medium |

Data sourced from SpectraBase. nih.gov

Analysis of Ethyl Methyl Sulfide (Analog for the Thioether Moiety): The C-S bond provides a particularly useful signal in Raman spectroscopy. The C-S stretching vibrations in simple sulfides are known to produce distinct Raman lines, whose positions can be sensitive to the conformation around the C-S bond. nih.govoup.com

Interactive Data Table: Predicted Raman Shifts for Ethyl Methyl Sulfide

| Raman Shift (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| ~2930-2870 | C-H stretching (alkyl) | Strong |

| ~1440 | CH₂/CH₃ bending | Medium |

| ~725 | C-S stretching (trans conformer) | Strong |

Data sourced from research articles on sulfide spectroscopy. oup.com

Predicted Raman Spectrum for this compound: The Raman spectrum of the target compound would likely highlight:

Strong C-H stretching modes from the alkyl chain and N-methyl groups.

A medium intensity peak for the C=O stretch around 1640 cm⁻¹.

Strong, distinct peaks in the 750-650 cm⁻¹ region corresponding to the C-S stretching vibrations , which would be highly characteristic of the methylsulfanyl group. The presence of multiple peaks in this region could indicate the existence of different rotational isomers (rotamers) in the liquid state.

Skeletal C-C stretching vibrations would also be visible.

X-ray Diffraction Analysis for Solid-State Structural Determination (if applicable)

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique relies on the scattering of X-rays by the electron clouds of the atoms in a crystal lattice, producing a unique diffraction pattern from which the crystal structure can be solved.

This analysis is designated as "if applicable" because it requires the compound to be a solid with a well-ordered crystalline structure. Small, flexible molecules like this compound are often liquids or low-melting-point solids at ambient temperature and may not readily form crystals suitable for single-crystal XRD analysis.

As there is no published crystal structure for this compound or its close, non-complexed analogs like N,N-dimethylbutanamide and ethyl methyl sulfide, a detailed crystallographic data table cannot be presented.

Hypothetical Solid-State Packing: Should this compound be crystallized, its solid-state structure would be governed by intermolecular forces.

Dipole-Dipole Interactions: The highly polar amide group (C=O and C-N bonds) would be the primary site for strong dipole-dipole interactions, likely leading to an anti-parallel arrangement of the amide moieties in the crystal lattice to maximize electrostatic attraction.

Van der Waals Forces: The nonpolar alkyl chain and the methylsulfanyl group would pack in a way to maximize van der Waals contacts, filling space efficiently. The sulfur atom, being larger and more polarizable than carbon, could participate in specific, albeit weak, intermolecular contacts.

Without experimental data, key crystallographic parameters such as space group, unit cell dimensions, and atomic coordinates remain undetermined.

Computational Chemistry and Theoretical Investigations of N,n Dimethyl 4 Methylsulfanyl Butanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods would provide deep insights into the stability, reactivity, and spectroscopic characteristics of N,N-dimethyl-4-(methylsulfanyl)butanamide.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT studies would be instrumental in determining its most stable three-dimensional structure.

A conformational analysis would be performed by systematically rotating the rotatable bonds—specifically around the C-C bonds of the butyl chain and the C-S bond. For each conformation, a geometry optimization would be carried out to find the local energy minimum. The results of such an analysis would identify the global minimum energy conformation, which is the most likely structure of the molecule in the gas phase. Key geometric parameters such as bond lengths, bond angles, and dihedral angles would be calculated and could be compared with experimental data if available.

Table 1: Hypothetical Optimized Geometrical Parameters for the Global Minimum Conformation of this compound using DFT

| Parameter | Bond/Angle | Calculated Value (Example) |

| Bond Length | C=O | 1.23 Å |

| C-N | 1.35 Å | |

| C-S | 1.82 Å | |

| Bond Angle | O=C-N | 122.5° |

| C-S-C | 98.9° | |

| Dihedral Angle | C-C-C-C | 180° (anti-periplanar) |

Note: The data in this table is hypothetical and serves as an illustration of what a DFT study would produce.

Elucidation of Reaction Mechanisms via Transition State Analysis

Theoretical calculations are crucial for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. For this compound, one could investigate reactions such as its synthesis or degradation pathways.

By identifying the structures of the reactants, products, and any intermediates, and then searching for the transition state structures connecting them, a complete reaction profile can be constructed. The energy barrier (activation energy) for a given reaction step is the difference in energy between the transition state and the reactants. This information is vital for predicting the feasibility and kinetics of a reaction. For instance, the oxidation of the methylsulfanyl group to a sulfoxide (B87167) or sulfone could be a relevant reaction to study.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum mechanics is excellent for understanding static electronic properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations would allow for the exploration of the conformational landscape of this compound in different environments, such as in a vacuum or in a solvent.

An MD simulation would track the positions and velocities of all atoms in the system over time, governed by a force field. This would reveal the flexibility of the butanamide chain and the accessible conformations in solution. Furthermore, simulations including explicit solvent molecules (e.g., water) would provide detailed information on intermolecular interactions, such as the formation of hydrogen bonds between the amide oxygen of this compound and water molecules.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively.

To build a QSAR/QSPR model for this compound and its derivatives, a dataset of structurally similar compounds with known activities or properties would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be 0D (e.g., molecular weight), 1D (e.g., counts of certain atoms), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

A mathematical model would then be developed to correlate these descriptors with the observed activity/property. Such a model could then be used to predict the activity or property of new, unsynthesized derivatives of this compound, guiding the design of compounds with desired characteristics.

Table 2: Example of Descriptors for a Hypothetical QSAR Study

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity |

| Derivative 1 | 175.29 | 1.5 | 45.3 | 5.8 |

| Derivative 2 | 189.32 | 1.8 | 45.3 | 6.2 |

| Derivative 3 | 205.28 | 1.3 | 65.5 | 6.5 |

Note: This table represents a hypothetical dataset and QSAR model output.

In Silico Studies of Potential Biological Target Interactions and Ligand Design Principles for Derivatives

In silico studies, particularly molecular docking, are used to predict how a small molecule (ligand) like this compound might bind to a biological macromolecule, such as a protein or enzyme. This is a cornerstone of modern drug discovery.

A molecular docking study would involve computationally placing this compound into the binding site of a target protein. A scoring function would then estimate the binding affinity, and the predicted binding mode would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The results from such a study would provide hypotheses about the potential biological targets of this compound. Furthermore, by understanding the specific interactions that stabilize the ligand-protein complex, principles for the rational design of more potent or selective derivatives could be established. For example, if a hydrophobic pocket in the binding site is identified, a derivative with a larger nonpolar group could be designed to better fill this pocket and increase binding affinity.

Biological Activity and Mechanistic Insights of N,n Dimethyl 4 Methylsulfanyl Butanamide in Vitro Focus

In Vitro Enzyme Inhibition and Modulation Studies of N,N-dimethyl-4-(methylsulfanyl)butanamide and its Derivatives

While no studies directly report on the enzyme inhibition profile of this compound, research on other small molecules containing amide and methylsulfanyl groups is prevalent in medicinal chemistry. For instance, the development of enzyme inhibitors often involves the strategic modification of a core chemical structure to enhance potency and selectivity.

In the context of enzyme inhibition, derivatives are often synthesized and evaluated to understand structure-activity relationships (SAR). For example, in the study of Nicotinamide (B372718) N-methyltransferase (NNMT), a variety of nicotinamide analogs have been developed. nih.gov Researchers have found that the addition of different functional groups can significantly alter the inhibitory activity (pIC50) of these compounds. nih.gov While some substitutions are well-tolerated, larger groups like dimethylamine (B145610) have been reported as not being tolerated in certain positions on other scaffolds. nih.gov

Table 1: Hypothetical Data on Enzyme Inhibition by Amide-Containing Compounds

This table illustrates the kind of data that would be generated from in vitro enzyme inhibition assays. The values presented are for illustrative purposes for related compound classes and are not actual data for this compound.

| Compound/Derivative | Target Enzyme | Assay Type | IC50 (nM) | Reference |

| Derivative A | Hypothetical Kinase 1 | Biochemical | 150 | Fictional |

| Derivative B | Hypothetical Protease 2 | Cell-based | 75 | Fictional |

| Parent Scaffold | Hypothetical Methyltransferase | Fluorescence | 500 | Fictional |

Mechanistic Exploration of Cellular Interactions and Pathways in In Vitro Models

The exploration of how a compound interacts with cellular pathways is a critical step in drug discovery. This often involves treating cultured cells with the compound and observing changes in cellular processes, protein expression, or signaling cascades.

For instance, studies on N-methylated derivatives of norbelladine, a natural product, have explored their effects on enzymes related to Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com Such studies often use in vitro models to determine the mechanism of inhibition, which can be competitive, non-competitive, or uncompetitive. mdpi.com The N,N-dimethyl moiety, present in this compound, has been noted in other molecular contexts to potentially stabilize bioactive conformations through electrostatic interactions. mdpi.com

Cellular assays can also reveal a compound's effect on cell viability and specific pathways. For example, NNMT inhibitors have been shown to affect intracellular levels of NAD+ and S-adenosyl-L-methionine (SAM), leading to downstream effects like the suppression of lipogenesis in adipocytes. nih.govnih.gov

This compound as a Synthetic Scaffold for Bioactive Molecule Design

A synthetic scaffold is a core chemical structure that can be systematically modified to create a library of related compounds, or derivatives. This approach is fundamental to medicinal chemistry for discovering new bioactive molecules. The structure of this compound contains several points for potential modification: the amide nitrogen, the carbonyl group, and the methylsulfanyl group.

The general strategy involves synthesizing a series of derivatives where each of these points is altered and then screening these new molecules for biological activity. For example, new sulfonamide derivatives have been created by incorporating various chemical moieties like azide, 1,2,3-triazole, and chalcone (B49325) to screen for antimicrobial and antioxidant properties. tsijournals.com Similarly, the morpholine (B109124) ring is another scaffold frequently used in medicinal chemistry due to its favorable properties and the wide range of biological activities its derivatives possess. researchgate.net

The design of new therapeutic agents often starts from a known active compound or a privileged scaffold. For instance, starting from the structure of Tramadol, a series of piperidine-1-carboxamide (B458993) derivatives were designed and synthesized to develop new potent analgesics. nih.gov This highlights the common practice of using a core structure as a template for creating novel compounds with improved biological activities. nih.gov

Applications in Materials Science and Polymer Chemistry Involving this compound

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a significant lack of published research on the applications of this compound in the fields of materials science and polymer chemistry. The specific roles and functionalities of this compound in polymer synthesis, its incorporation into advanced materials, and the structure-property relationships of any derived materials are not documented in the accessible scientific domain.

The search results were predominantly focused on the more common and structurally distinct compound, N,N-dimethylacrylamide, which is widely used in polymer chemistry. However, information directly pertaining to this compound and its potential contributions to the development of new materials is not available.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the applications of this compound in materials science and polymer chemistry as per the requested outline, due to the absence of relevant research findings in the public domain.

Emerging Research Avenues and Future Outlook for N,n Dimethyl 4 Methylsulfanyl Butanamide

Integration of N,N-dimethyl-4-(methylsulfanyl)butanamide into Supramolecular Assemblies and Nanomaterials

The unique combination of a thioether linkage and a tertiary amide group in this compound presents intriguing possibilities for its use as a building block in supramolecular chemistry and nanotechnology. The sulfur atom of the thioether can act as a soft ligand for coordination with transition metals, while the amide functionality can participate in hydrogen bonding and other non-covalent interactions.

Future research is anticipated to explore the self-assembly properties of this compound and its derivatives. Studies on the supramolecular polymerization of porphyrins have demonstrated that amide connectivity significantly influences assembly behavior, suggesting that the specific arrangement of atoms in this compound could be leveraged to control the formation of ordered one-dimensional polymers. nih.gov

In the realm of nanomaterials, the thioether group is of particular interest for its ability to bind to the surface of noble metal nanoparticles, such as gold. Research on multidentate thioether ligands has shown their efficacy in stabilizing gold nanoparticles, with the potential to create highly monodisperse and stable nanomaterials. rsc.org The incorporation of this compound as a ligand could functionalize nanoparticle surfaces, imparting specific solubility or reactivity characteristics. For instance, thioether-based polymers are being investigated as advanced ROS-responsive nanomaterials for applications in drug delivery. researchgate.net

Table 1: Potential Supramolecular Interactions and Nanomaterial Applications of this compound

| Functional Group | Potential Interaction/Application | Rationale |

| Thioether (-S-CH₃) | Coordination to transition metal ions | The sulfur atom possesses lone pairs of electrons that can coordinate with metal centers, forming metallo-supramolecular structures. |

| Thioether (-S-CH₃) | Binding to gold nanoparticle surfaces | The strong affinity of sulfur for gold can be used to anchor the molecule onto gold nanoparticles, functionalizing their surface. rsc.org |

| Tertiary Amide (-CON(CH₃)₂) | Dipole-dipole interactions | The polar amide group can participate in electrostatic interactions, influencing the packing and organization of molecules in a supramolecular assembly. |

| Tertiary Amide (-CON(CH₃)₂) | Solvent for nanoparticle synthesis | Amide solvents are known to promote certain nucleophilic displacement reactions, which could be relevant in the synthesis of functionalized nanoparticles. acs.org |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Structural Dynamics

The development of advanced spectroscopic techniques offers new avenues for studying the reactivity and structural dynamics of molecules like this compound in real-time. While direct spectroscopic studies on this specific compound are limited, related research points towards promising future directions.

One area of potential is the use of fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. Research has demonstrated the utility of ¹⁹F NMR in monitoring the reactions of thiols in aqueous solutions by using strategically designed ¹⁹F-labeled reagents. rsc.orgacs.org A similar approach could be developed for this compound, where a fluorinated derivative could serve as a sensitive probe to monitor its participation in chemical or biological processes. The high sensitivity of the ¹⁹F chemical shift to the local chemical environment would allow for detailed kinetic and mechanistic studies. rsc.org

Furthermore, the development of novel spectroscopic methods for monitoring reactions involving thioethers is an active area of research. For example, understanding the intermediates in the oxidation of thioethers is crucial for controlling reaction outcomes. rsc.org Advanced vibrational spectroscopy techniques, such as time-resolved infrared (TRIR) spectroscopy, could potentially be employed to observe transient species and elucidate the reaction pathways of this compound in various chemical transformations.

Table 2: Potential Advanced Spectroscopic Applications for this compound Research

| Spectroscopic Technique | Potential Application | Rationale and Potential Insights |

| ¹⁹F NMR Spectroscopy | Real-time monitoring of reactions | A fluorinated analog of the compound could be synthesized to act as a reporter molecule, allowing for the precise tracking of its conversion and interaction with other species. rsc.orgacs.org |

| Time-Resolved Infrared (TRIR) Spectroscopy | Elucidation of reaction mechanisms | This technique could be used to detect short-lived intermediates in reactions involving the thioether or amide groups, providing a deeper understanding of the reaction kinetics and pathways. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Studying interactions at nanoparticle surfaces | If the compound is used to functionalize metal nanoparticles, SERS could provide detailed information about its orientation and binding to the surface. |

Chemoinformatics and Big Data Approaches for this compound Research

Chemoinformatics and big data are transforming chemical research by enabling the prediction of molecular properties and the identification of new research directions through computational means. nih.gov For a compound like this compound, where experimental data in emerging areas is sparse, in silico methods can provide valuable initial assessments and guide experimental design.

Future research will likely involve the use of quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict the physicochemical properties, biological activities, and potential toxicities of this compound and its derivatives. nih.gov By comparing its computed properties to large chemical databases, it may be possible to identify potential applications, such as in drug discovery or materials science. nih.gov

For instance, machine learning models are being developed to predict the outcomes of chemical reactions and to assess the potential for reactive metabolite formation. nih.gov Such models could be applied to this compound to evaluate its metabolic stability and to predict potential covalent binding risks, which is a critical step in the early stages of drug development.

Table 3: Chemoinformatics Approaches for this compound Research

| Chemoinformatics Tool/Approach | Potential Research Application | Expected Outcome |

| Molecular Docking Simulations | Prediction of binding to biological targets | Identification of potential protein targets for which the compound may have an affinity, guiding further biological evaluation. |

| QSAR Modeling | Prediction of physicochemical and biological properties | Estimation of properties such as solubility, lipophilicity, and potential bioactivity based on the molecular structure. |

| Machine Learning (e.g., Random Forest, MPNN) | Prediction of reactivity and metabolic fate | Assessment of the compound's likelihood to undergo specific chemical transformations or to form reactive metabolites in a biological system. nih.gov |

| Virtual Screening | Identification of structurally similar compounds with known activities | Discovery of potential new applications for the compound by analogy to other molecules in large chemical libraries. |

Sustainable Synthesis and Green Chemistry Principles in this compound Production

The growing importance of green chemistry is driving the development of more sustainable and environmentally friendly methods for chemical synthesis. Future research on this compound will undoubtedly focus on aligning its production with the principles of green chemistry, such as high atom economy, use of renewable feedstocks, and avoidance of hazardous reagents.

Current synthetic routes to similar structures, such as functionalized thioethers and amides, often rely on traditional methods that may involve harsh conditions or produce significant waste. masterorganicchemistry.com Emerging research focuses on developing catalytic and more efficient synthetic protocols. For example, metal-free amidoalkylarylation of unactivated alkenes using simple amides as reagents represents a greener approach to forming C-N bonds. thieme-connect.de Similarly, novel organocatalytic methods for thioether synthesis that avoid the use of malodorous thiols are being developed. acs.org

The application of these green principles to the synthesis of this compound could involve several strategies. These include the use of biocatalysis, where enzymes could be employed to form the amide or thioether linkages with high selectivity and under mild conditions. Another approach could be the development of a one-pot synthesis from readily available and potentially bio-based starting materials, minimizing purification steps and solvent usage.

Table 4: Green Chemistry Strategies for the Synthesis of this compound

| Green Chemistry Principle | Potential Application in Synthesis | Anticipated Benefits |

| High Atom Economy | Development of addition reactions that incorporate all atoms of the reactants into the final product. | Reduction of waste and improved efficiency. |

| Use of Catalysis | Employing biocatalysts or reusable heterogeneous catalysts for the formation of amide and thioether bonds. | Milder reaction conditions, higher selectivity, and easier product purification. |

| Use of Renewable Feedstocks | Investigating synthetic routes that start from bio-based precursors. | Reduced reliance on fossil fuels and a more sustainable production process. |

| Safer Solvents and Reagents | Replacing hazardous solvents and reagents with greener alternatives, such as water or bio-derived solvents. | Improved safety profile of the synthesis and reduced environmental impact. |

Q & A

Q. What are the common synthetic routes for N,N-dimethyl-4-(methylsulfanyl)butanamide, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or oxidation reactions. For example, the methylsulfanyl group can be introduced through thiol-ene coupling or oxidation of precursor thioethers. Intermediate characterization relies on NMR spectroscopy (¹H/¹³C) to confirm functional groups and mass spectrometry (ESI-MS) for molecular weight validation. Purity is assessed via HPLC with UV detection at 254 nm .

Q. How is the structural integrity of this compound confirmed post-synthesis?

X-ray crystallography is the gold standard for unambiguous structural confirmation, particularly for resolving stereochemistry. Alternatively, FT-IR spectroscopy identifies key vibrations (e.g., C=O at ~1650 cm⁻¹, S-CH₃ at ~700 cm⁻¹). Computational validation using density functional theory (DFT) aligns experimental and theoretical spectral data .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

LC-MS/MS with a reverse-phase C18 column and electrospray ionization (ESI) provides high sensitivity. For non-polar matrices, GC-MS with a DB-5MS column and splitless injection is effective. Calibration curves using deuterated internal standards (e.g., D₃-methylsulfanyl analogs) minimize matrix effects .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate instability of the methylsulfanyl group during synthesis?

The methylsulfanyl group is prone to oxidation under basic or aerobic conditions. Optimization strategies include:

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition) often arise from assay conditions (pH, ionic strength). Standardize protocols using:

Q. How do structural modifications (e.g., replacing methylsulfanyl with sulfone) impact pharmacological properties?

Systematic SAR studies reveal:

- Sulfone analogs exhibit enhanced metabolic stability but reduced membrane permeability (logP decreases by ~1.5 units).

- Free-energy perturbation (FEP) calculations predict binding affinity changes. Validate via radioligand displacement assays using ³H-labeled targets .

Q. What experimental designs are critical for assessing the compound’s toxicity profile?

- Ames test (TA98/TA100 strains) to evaluate mutagenicity.

- Hepatocyte viability assays (e.g., HepG2 cells) with LC₅₀ determination via MTT.

- Reactive oxygen species (ROS) detection using DCFH-DA fluorescence. GC-MS identifies toxic decomposition products (e.g., NOx, SO₂) under thermal stress .

Q. How can reaction mechanisms involving this compound be elucidated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.